molecular formula C13H9ClN2OS2 B2894741 2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide CAS No. 338777-38-1

2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide

Cat. No. B2894741
CAS RN: 338777-38-1
M. Wt: 308.8
InChI Key: FEBWLUQZNNLITB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, a class to which this compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach One study focuses on the vibrational spectroscopic signatures of a closely related antiviral active molecule, highlighting the use of Raman and Fourier transform infrared spectroscopy alongside ab initio calculations. The research delves into geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, revealing stereo-electronic interactions that contribute to molecular stability. This study emphasizes the importance of spectroscopic and computational methods in understanding the structural and electronic properties of such compounds (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Pharmacological Evaluation Another research endeavor involved the synthesis and pharmacological evaluation of derivatives of a similar compound. This work showcases the process of designing and synthesizing compounds with targeted antibacterial and anti-enzymatic potential. The study illustrates the potential of these compounds in contributing to the development of new antibacterial agents, providing a foundation for further exploration into their pharmacological applications (Nafeesa et al., 2017).

Conformational Studies and Chemical Reactivity Research on the conformations of similar acetamides through dipole moment measurements and quantum chemical calculations has been conducted, highlighting the structural dynamics and electronic properties of these molecules. Such studies contribute to a deeper understanding of the molecular behavior and reactivity of acetamide derivatives, which is crucial for their application in various scientific and industrial fields (Ishmaeva et al., 2015).

Crystallographic Investigations Crystallographic studies have provided detailed insights into the molecular and crystal structure of related compounds. These studies help in understanding the intermolecular interactions, conformational preferences, and solid-state properties, which are vital for the design and development of new materials with specific physical and chemical characteristics (Subasri et al., 2017).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-10-2-1-3-11(6-10)19-8-12(17)16-13-9(7-15)4-5-18-13/h1-6H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBWLUQZNNLITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.